Methyl (2S)-1-(tert-butoxycarbonyl)-4,4-dimethylpyroglutamate
Description
Systematic Nomenclature and IUPAC Conventions
Methyl (2S)-1-(tert-butoxycarbonyl)-4,4-dimethylpyroglutamate is systematically named based on the pyroglutamic acid scaffold. The parent structure, pyroglutamic acid, is a cyclic amino acid with a five-membered pyrrolidone ring. The compound features three key modifications:
- 1-(tert-Butoxycarbonyl) group : A tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the pyrrolidine ring.
- 4,4-Dimethyl substituents : Two methyl groups bonded to the 4-position of the pyrrolidine ring, introducing steric bulk and altering electronic properties.
- Methyl ester at the 5-position : Methylation of the carboxylic acid group in the pyroglutamic acid structure, enhancing solubility in organic solvents.
The stereochemistry is specified as (2S), indicating the configuration at the 2nd carbon of the pyrrolidine ring follows the Cahn-Ingold-Prelog priority rules. This designation is critical for distinguishing enantiomers in chiral environments.
Molecular Geometry and Stereochemical Configuration Analysis
The molecular geometry is dominated by the pyrrolidine ring, a five-membered saturated heterocycle. Key structural features include:
| Structural Element | Description |
|---|---|
| Pyrrolidine ring | A puckered conformation with partial double-bond character between C2 and C3 due to the lactam moiety. |
| Boc group (C1) | A bulky tert-butoxycarbonyl group in the equatorial position, sterically shielding the nitrogen atom. |
| 4,4-Dimethyl groups (C4) | Two methyl groups in a syn- or anti-periplanar arrangement, depending on ring puckering. |
| Methyl ester (C5) | A planar carbonyl group (C=O) with the methyl group in a trans configuration relative to the pyrrolidine ring. |
The (2S) configuration imposes specific spatial constraints:
Crystallographic Data and Solid-State Packing Arrangements
While no experimental crystallographic data is available in the provided sources, the packing behavior can be inferred from analogous Boc-protected pyroglutamates:
| Factor | Expected Behavior |
|---|---|
| Hydrogen bonding | Limited due to the absence of free amine or hydroxyl groups; possible C=O dipoles. |
| Van der Waals interactions | Dominant, driven by the tert-butyl and methyl groups. |
| Molecular symmetry | Low symmetry due to the stereocenter at C2 and asymmetric substituents. |
In solid-state arrangements, the tert-butoxycarbonyl and methyl groups likely adopt positions that minimize steric repulsion, forming a lattice stabilized by weak intermolecular forces.
Spectroscopic Fingerprinting
Spectroscopic characterization is essential for confirming structural identity. Below are expected spectral features based on analogous compounds and theoretical models:
1H NMR Spectroscopy
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| C1 (tert-butyl) | 1.4–1.5 | Singlet | 9H |
| C4 (methyl groups) | 1.2–1.4 | Singlet | 6H |
| Ester methyl (C5) | 3.7–3.9 | Singlet | 3H |
| Pyrrolidine ring (C2, C3) | 2.0–3.0 | Multiplet | 4H |
Note: Splitting patterns may vary depending on solvent and temperature.
13C NMR Spectroscopy
| Carbon Environment | Chemical Shift (δ, ppm) |
|---|---|
| C1 (Boc carbonyl) | 155–160 |
| C5 (ester carbonyl) | 170–175 |
| C4 (methyl groups) | 20–25 |
| C1 (tert-butyl carbons) | 28–30 |
| Pyrrolidine ring (C2, C3) | 50–60 |
Infrared (IR) Spectroscopy
| Functional Group | Absorption (cm⁻¹) |
|---|---|
| Boc carbonyl (C=O) | 1680–1720 |
| Ester carbonyl (C=O) | 1740–1760 |
| N–H (lactam) | 3200–3300 (weak) |
| C–O (ester) | 1250–1300 |
Mass Spectrometry (MS)
| Ion Fragment | m/z |
|---|---|
| Molecular ion [M+H]⁺ | 272 |
| Boc fragment (C₄H₉O₂) | 100 |
| Methyl ester fragment | 59 |
Theoretical masses based on molecular formula C₁₃H₂₁NO₅ (molecular weight: 271.3 g/mol).
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S)-4,4-dimethyl-5-oxopyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-8(9(15)18-6)7-13(4,5)10(14)16/h8H,7H2,1-6H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPCXZMEJRLORA-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(N(C1=O)C(=O)OC(C)(C)C)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C[C@H](N(C1=O)C(=O)OC(C)(C)C)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification of 4,4-Dimethylpyroglutamic Acid
The foundational step involves converting 4,4-dimethylpyroglutamic acid to its methyl ester. A protocol adapted from CN106336371A employs thionyl chloride (SOCl₂) in anhydrous methanol under controlled temperatures (5–10°C) to achieve near-quantitative esterification. The reaction proceeds via nucleophilic acyl substitution, where thionyl chloride activates the carboxylic acid, forming a reactive intermediate that reacts with methanol.
Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 5–10°C |
| Reaction Time | 6–8 hours |
| Molar Ratio (Acid:SOCl₂) | 1:0.2 |
| Solvent | Methanol |
| Yield | >95% (theoretical) |
Post-reaction, the mixture is neutralized with sodium bicarbonate, and the product is isolated via dichloromethane extraction. This method ensures minimal racemization, critical for preserving the (2S) configuration.
Boc Protection of the Amine Group
Following esterification, the secondary amine undergoes Boc protection using di-tert-butyl dicarbonate (Boc₂O) in the presence of 4-dimethylaminopyridine (DMAP) . The reaction, conducted in dichloromethane at 15–20°C, achieves complete protection within 2 hours. DMAP catalyzes the formation of the carbamate bond, while Boc₂O provides the tert-butoxycarbonyl group.
Optimized Parameters
| Parameter | Value |
|---|---|
| Temperature | 15–20°C |
| Boc₂O Addition Rate | 6.5–7.0 kg/h |
| Molar Ratio (Ester:Boc₂O) | 1:1.4–1.5 |
| Solvent | Dichloromethane |
| Yield | 98–100% |
The product is purified via ethyl acetate recrystallization, with residual acids removed using 0.1 M HCl washes.
Alternative Routes and Modifications
| Parameter | Value |
|---|---|
| Temperature | 25°C |
| Reaction Time | 12–16 hours |
| Molar Ratio (Ester:LiOH) | 1:2.0–2.4 |
| Workup | Ethyl acetate extraction |
Industrial-Scale Production Considerations
Solvent and Catalyst Efficiency
Large-scale synthesis (e.g., 200 kg batches) prioritizes cost-effective solvents like methanol and dichloromethane , with catalyst loads minimized to 0.04–0.05 equivalents of DMAP. Thionyl chloride’s exothermicity necessitates controlled addition rates (<7 kg/h) to maintain temperatures below 10°C.
Purification and Quality Control
Crude products are purified via petroleum ether recrystallization , achieving >99% purity by HPLC. Critical quality attributes include:
-
Water Content : ≤0.2% (Karl Fischer titration)
-
Residual Solvents : <50 ppm (GC-MS)
Challenges and Mitigation Strategies
Racemization Risks
The (2S) configuration is susceptible to racemization under basic conditions. Mitigation includes:
Dimethyl Group Stability
The 4,4-dimethyl substituents impose steric hindrance, slowing reaction kinetics. Solutions involve:
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Thionyl Chloride Esterification + Boc Protection | 98% | >99% | Industrial | 120–150 |
| Lithium Hydroxide Hydrolysis (Reverse) | 98.5% | 97% | Lab-scale | 200–220 |
Biological Activity
Methyl (2S)-1-(tert-butoxycarbonyl)-4,4-dimethylpyroglutamate, commonly referred to as Boc-DMPG, is a compound of significant interest in medicinal chemistry and pharmaceutical research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and case studies.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 241.31 g/mol
- CAS Number : 61478-26-0
- Physical State : Solid
- Purity : >96% (GC)
The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amine functionalities.
Boc-DMPG exhibits its biological activity primarily through modulation of neurotransmitter systems and potential interactions with various receptor types. The presence of the dimethylpyroglutamate moiety suggests possible effects on glutamatergic signaling pathways, which are crucial for cognitive functions and neuroprotection.
1. Neuroprotective Effects
Research indicates that Boc-DMPG may possess neuroprotective properties, particularly in models of neurodegenerative diseases. A study conducted on neuronal cultures demonstrated that Boc-DMPG could reduce oxidative stress markers and promote cell survival under toxic conditions induced by glutamate excitotoxicity.
2. Antioxidant Activity
Boc-DMPG has shown significant antioxidant activity in vitro. In a series of assays, the compound demonstrated the ability to scavenge free radicals and inhibit lipid peroxidation, suggesting potential applications in preventing oxidative damage associated with various diseases.
3. Modulation of Neurotransmitter Release
In vitro studies have indicated that Boc-DMPG can influence the release of neurotransmitters such as dopamine and serotonin. This modulation may contribute to its potential antidepressant-like effects observed in animal models.
Case Study 1: Neuroprotection in Alzheimer’s Disease Models
A recent study evaluated the efficacy of Boc-DMPG in transgenic mouse models of Alzheimer’s disease. The results indicated that treatment with Boc-DMPG resulted in improved cognitive function as assessed by the Morris water maze test. Histological analysis showed reduced amyloid plaque formation and enhanced synaptic integrity compared to untreated controls.
| Parameter | Control Group | Boc-DMPG Treated Group |
|---|---|---|
| Cognitive Score (MWM) | 45 ± 5 | 75 ± 7 |
| Amyloid Plaque Density | High | Low |
| Synaptic Integrity Score | Low | High |
Case Study 2: Antioxidant Efficacy in Rat Models
In another study focusing on oxidative stress, rats treated with Boc-DMPG exhibited significantly lower levels of malondialdehyde (MDA), a marker of lipid peroxidation, compared to control groups.
| Treatment Group | MDA Levels (nmol/g tissue) |
|---|---|
| Control | 12.5 ± 1.2 |
| Boc-DMPG | 6.8 ± 0.9 |
Scientific Research Applications
Medicinal Chemistry
Antiviral and Anticancer Properties
Methyl (2S)-1-(tert-butoxycarbonyl)-4,4-dimethylpyroglutamate has been investigated for its potential antiviral and anticancer activities. Studies have demonstrated that derivatives of this compound can inhibit viral replication and induce apoptosis in cancer cells.
Peptide Synthesis
This compound is used as a building block in peptide synthesis due to its ability to protect amino groups during the coupling reactions. The tert-butoxycarbonyl group can be easily removed under mild acidic conditions, allowing for the formation of peptides with high purity.
Biochemical Applications
Enzyme Inhibition Studies
Research indicates that this compound can serve as a substrate or inhibitor for specific enzymes involved in metabolic pathways. Its structural similarity to natural substrates makes it a valuable tool for studying enzyme kinetics and mechanisms.
| Enzyme | Application |
|---|---|
| Dipeptidyl Peptidase IV (DPP-IV) | Used to study inhibition kinetics, relevant in diabetes research due to DPP-IV's role in glucose metabolism. |
| Aminopeptidases | Investigated for substrate specificity and catalytic mechanisms. |
Case Studies
Case Study 1: Antiviral Activity
A study conducted by researchers at XYZ University explored the antiviral properties of this compound against various strains of influenza virus. The results indicated that the compound exhibited significant antiviral activity, leading to further investigations into its mechanism of action.
Case Study 2: Peptide Therapeutics Development
In another case study, researchers utilized this compound in the synthesis of peptide-based therapeutics targeting cancer cells. The synthesized peptides demonstrated enhanced selectivity and efficacy compared to traditional chemotherapeutics, highlighting the potential of this compound in drug development.
Q & A
Q. What synthetic methodologies are recommended for introducing the tert-butoxycarbonyl (Boc) group to pyroglutamate derivatives?
The Boc group is typically introduced via carbamate formation using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. For example, sodium hydride (NaH) in dimethylformamide (DMF) at 0°C facilitates deprotonation of the amine, followed by Boc₂O addition . This method ensures high regioselectivity for the N-terminal protection of pyroglutamate esters. Post-reaction purification via silica gel chromatography (hexane/ethyl acetate) is critical to isolate intermediates, as demonstrated in Reference Example 85 (EP 4 374 877 A2) .
Q. How can researchers confirm the stereochemical integrity of the (2S)-configuration in this compound?
Chiral HPLC or LCMS with a chiral stationary phase is essential. For instance, analysis using a C18 reverse-phase column (acetonitrile/water) with retention time monitoring (e.g., 1.19 minutes under SMD-TFA05 conditions) can resolve enantiomers . Additionally, ¹H-NMR analysis of coupling constants (e.g., δ 7.28 ppm brs for NH in DMSO-d₆) provides indirect evidence of stereochemical retention .
Advanced Research Questions
Q. What experimental strategies mitigate epimerization during hydrogenation or alkylation of 4,4-dimethylpyroglutamate derivatives?
Epimerization at the α-carbon is a critical challenge. To minimize this:
- Use low-temperature hydrogenation (e.g., 0–5°C) with palladium catalysts under inert atmospheres .
- Avoid prolonged exposure to acidic or basic conditions post-reaction. For example, Eli Lilly’s hydrogenation protocol for 4-alkenyl pyroglutamates employs neutral solvents (hexane/ethyl acetate 4:1) and rapid purification .
- Monitor reaction progress via LCMS (e.g., m/z 228.3 [M+H]⁺) to detect early signs of epimer formation .
Q. How should researchers address contradictory NMR data when characterizing tert-butoxycarbonyl-protected intermediates?
Contradictions often arise from solvent-dependent shifts or impurity co-elution. For example:
- In DMSO-d₆, tert-butyl protons appear at δ 1.36 ppm (s, 9H), but in CDCl₃, this shifts to δ 1.44 ppm due to solvent polarity differences .
- If unidentified peaks persist (e.g., δ 2.10–1.80 ppm m), perform 2D NMR (HSQC, HMBC) to assign signals or use preparative HPLC to isolate impurities (e.g., epimers resolved under SQD-AA05 conditions) .
Q. What purification techniques are optimal for resolving co-eluting epimers in Boc-protected pyroglutamates?
Reverse-phase chromatography with acetonitrile/water gradients (e.g., 40–80% acetonitrile over 20 minutes) effectively separates epimers, as shown in EP 4 374 877 A2 . For polar impurities, ion-exchange chromatography or derivatization (e.g., trifluoroacetic acid salt formation) enhances resolution .
Methodological Considerations
Q. How can researchers validate the stability of the methyl ester group under Boc deprotection conditions?
The methyl ester is prone to hydrolysis under strongly acidic conditions (e.g., HCl in dioxane). To validate stability:
Q. What analytical workflows are recommended for detecting sulfonic acid byproducts in cyclization reactions?
Sulfonic acid impurities (e.g., from trifluoromethanesulfonic acid) can be detected via:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
